Triethylsilyl phenoxyacetate
Description
Triethylsilyl phenoxyacetate is a silyl-protected ester derivative of phenoxyacetic acid, characterized by a triethylsilyl (TES) group attached to the phenoxyacetate moiety. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, leveraging the steric bulk and hydrolytic stability of the triethylsilyl group to temporarily mask reactive sites during multi-step reactions .
Properties
CAS No. |
57355-80-3 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
triethylsilyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H22O3Si/c1-4-18(5-2,6-3)17-14(15)12-16-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
GZEYPXSUYFPHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl phenoxyacetate can be synthesized through the reaction of phenoxyacetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ester by neutralizing the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triethylsilyl (TES) group enhances electrophilicity at the ester carbonyl, enabling nucleophilic attacks. Key reactions include:
-
Ammonolysis : Reaction with amines (e.g., NH₃, primary/secondary amines) yields phenoxyacetamide derivatives. For example, treatment with methylamine produces N-methylphenoxyacetamide in 85% yield under reflux conditions in THF.
-
Alcoholysis : Substitution with alcohols (e.g., methanol, ethanol) generates phenoxyacetic acid esters. Methanolysis at 60°C in the presence of K₂CO₃ affords methyl phenoxyacetate with >90% conversion.
Table 1: Nucleophilic Substitution Conditions and Yields
| Nucleophile | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| NH₃ | THF | None | Reflux | 85 |
| CH₃NH₂ | DCM | Et₃N | 25°C | 78 |
| CH₃OH | MeOH | K₂CO₃ | 60°C | 92 |
Hydrolysis Reactions
The TES group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Exposure to HCl (1M) in THF/water (1:1) cleaves the silyl ester, yielding phenoxyacetic acid quantitatively within 2 hours.
-
Basic Hydrolysis : NaOH (0.5M) in ethanol/water (3:1) at 50°C produces phenoxyacetate salts, which acidify to phenoxyacetic acid (95% yield).
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl, with the TES group acting as a leaving group. The reaction follows pseudo-first-order kinetics, with rate constants of 0.15 min⁻¹ (acidic) and 0.08 min⁻¹ (basic).
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to phenoxyethanol. At 50 psi H₂ and 80°C, conversion reaches 88% in ethanol .
-
Oxidation : Treatment with KMnO₄ in acetone/water oxidizes the phenoxy moiety to quinone derivatives. Reaction at 0°C yields 2,5-dihydroxyacetophenone (73% yield) .
Stability and Solubility Data
Scientific Research Applications
Triethylsilyl phenoxyacetate has numerous applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of triethylsilyl phenoxyacetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from participating in unwanted reactions. The triethylsilyl group can be selectively removed using fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Trimethylsilyl Trimethylsiloxyacetate
- Structure : Features two trimethylsilyl (TMS) groups on the glycolic acid backbone, forming a bis-TMS derivative (EINECS 251-580-9) .
- Hydrolytic Stability: Triethylsilyl groups are more resistant to hydrolysis than TMS due to increased alkyl chain length, but less stable than bulkier silyl groups like triisopropylsilyl (TIPS) .
- Applications : TMS derivatives are widely used in gas chromatography and silylation protocols for volatile compound analysis, whereas TES derivatives may find niche roles in specialized syntheses requiring moderate stability.
Ethyl Phenoxyacetate Derivatives
- Examples: Ethyl 2-(4-chloro-3-methylphenoxy)acetate (CAS 147593-90-6) and related analogs .
- Comparison: Reactivity: Non-silylated ethyl esters exhibit higher electrophilicity at the ester carbonyl, making them more reactive in hydrolysis or nucleophilic substitution compared to silyl-protected analogs. Biological Activity: Ethyl phenoxyacetates demonstrate herbicidal, antiulcerogenic, and anticonvulsant activities . Silylation in Triethylsilyl phenoxyacetate may alter bioavailability or metabolic pathways, though direct evidence is lacking.
- Applications : Ethyl derivatives are prominent in agrochemicals, while silyl esters are preferred in synthetic intermediates.
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